4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in its structure suggests that it may exhibit unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 1-(4-Bromo-2-fluorobenzoyl)piperidine.
Pyridine Ring Formation: Finally, the pyridine ring is introduced through a cyclization reaction, often involving the use of a suitable pyridine precursor and a cyclization agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions, especially at the piperidine ring, using oxidizing agents like potassium permanganate.
Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific receptors or enzymes.
Materials Science: Its reactivity and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with target molecules, while the piperidine and pyridine rings can engage in π-π interactions and hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine include:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the piperidine and pyridine rings, allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H20BrFN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-13-11-22-7-4-18(13)25-12-14-5-8-23(9-6-14)19(24)16-3-2-15(20)10-17(16)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
InChI Key |
SGHVKQYQVOZRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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